n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide: is a chemical compound with a complex structure, characterized by the presence of multiple benzoyl groups attached to a central benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl groups to their corresponding alcohols or amines.
Substitution: The benzoyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohols, while reduction can produce benzylamines.
Scientific Research Applications
Chemistry: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . This compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Benzamide: A simpler compound with a single benzoyl group, used in various chemical and pharmaceutical applications.
N-Benzylbenzamide: Another benzamide derivative with a benzyl group, known for its inhibitory activity on tyrosinase.
4-Methylbenzamide: A related compound with a single methyl group, used in organic synthesis and industrial applications.
Uniqueness: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide stands out due to its multiple benzoyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
23825-26-5 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzoyl-4-methyl-N-(4-methylbenzoyl)benzamide |
InChI |
InChI=1S/C23H19NO3/c1-16-8-12-19(13-9-16)22(26)24(21(25)18-6-4-3-5-7-18)23(27)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |
InChI Key |
GTUPUBQWNMMBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.